molecular formula C4H11ClFN B6218530 (2-fluoroethyl)dimethylamine hydrochloride CAS No. 660-24-2

(2-fluoroethyl)dimethylamine hydrochloride

Cat. No.: B6218530
CAS No.: 660-24-2
M. Wt: 127.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-fluoroethyl)dimethylamine hydrochloride is a fluorinated alkylammonium salt with the molecular formula C4H11ClFN. It is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoroethyl)dimethylamine hydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2NH+FCH2CH2Cl(CH3)2NCH2CH2FHCl\text{(CH}_3\text{)}_2\text{NH} + \text{FCH}_2\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{F} \cdot \text{HCl} (CH3​)2​NH+FCH2​CH2​Cl→(CH3​)2​NCH2​CH2​F⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-fluoroethyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to produce the free amine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 2-hydroxyethyl dimethylamine.

Scientific Research Applications

(2-fluoroethyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-fluoroethyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoroethylamine hydrochloride
  • 2,2,2-trifluoroethylamine hydrochloride
  • 2,2-difluoroethylamine hydrochloride

Uniqueness

(2-fluoroethyl)dimethylamine hydrochloride is unique due to the presence of both the dimethylamine and 2-fluoroethyl groups. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

660-24-2

Molecular Formula

C4H11ClFN

Molecular Weight

127.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.